molecular formula C21H23N5O3S B2940692 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034245-77-5

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2940692
CAS No.: 2034245-77-5
M. Wt: 425.51
InChI Key: JLXGLSAYJZFNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a heterocyclic organic molecule featuring:

  • A benzo[d]oxazole-2-thioether moiety linked to an ethanone group.
  • A piperazine ring substituted at the 1-position with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl group.

Its hypothesized properties are inferred from structurally related analogs discussed below.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-19(14-30-21-22-16-6-1-2-7-18(16)29-21)24-9-11-25(12-10-24)20(28)17-13-15-5-3-4-8-26(15)23-17/h1-2,6-7,13H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXGLSAYJZFNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone involves multiple steps, including the formation of key intermediates and their subsequent reaction under specific conditions. Typically, starting materials like benzo[d]oxazole and tetrahydropyrazolo[1,5-a]pyridine derivatives are employed. Common reagents include thiolating agents, condensation reagents, and specific catalysts to facilitate each step.

Industrial Production Methods: On an industrial scale, the production process must be optimized for yield, purity, and cost-effectiveness. This involves scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Reactivity of the Benzo[d]oxazole-Thioether Moiety

The benzo[d]oxazole-thioether group (C₆H₄N-O-C=S-) is a key reactive site. Thermolytic cleavage of similar dithiazole derivatives in ethanol yields benzo[d]oxazol-2-yl ketones (e.g., 8a–e ) via elimination of sulfur-containing byproducts . For example:

Reaction ConditionsProductYield (%)Reference
Reflux in ethanol (1–1.5 h)Benzo[d]oxazol-2-yl(phenyl)methanone99

This suggests that the thioether linkage in the target compound may undergo similar thermolytic cleavage under acidic or oxidative conditions, forming ketone derivatives.

Piperazine Ring Functionalization

The piperazine ring serves as a nucleophilic secondary amine. In analogous systems, piperazine reacts with:

  • Carbonyl electrophiles : Acylation reactions (e.g., with amidinium salts) form stable amide bonds .

  • Alkylating agents : Ethylene oxide or alkyl halides yield N-alkylated derivatives .

For instance, cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic reagents generates pyrazolo[1,5-a]pyrimidines , highlighting the reactivity of the piperazine-attached carbonyl group.

Tetrahydropyrazolo[1,5-a]pyridine Carbonyl Reactivity

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl group participates in:

  • Palladium-catalyzed C–H activation : Arylation at position 6 of the pyrazolo ring (e.g., with aryl iodides) using Pd(OAc)₂ in hexafluoroisopropanol (HFIP) .

  • Nucleophilic substitution : Reacts with amines or hydrazines to form hydrazides or imines .

A representative transformation:
Pyrazolo CO piperazine+R NH2Pyrazolo CONH R+H2O\text{Pyrazolo CO piperazine}+\text{R NH}_2\rightarrow \text{Pyrazolo CONH R}+\text{H}_2\text{O}

Ethanone Group Transformations

The terminal ethanone (C=O) undergoes:

  • Condensation with hydrazines : Forms hydrazones (e.g., semicarbazones) .

  • Nucleophilic addition : Reacts with Grignard reagents or organolithium compounds to generate tertiary alcohols .

For example, semicarbazone formation with 5-nitrothiazole derivatives enhances MAO-B inhibition activity :
C O+H2N NH CS NH2C N NH CS NH2+H2O\text{C O}+\text{H}_2\text{N NH CS NH}_2\rightarrow \text{C N NH CS NH}_2+\text{H}_2\text{O}

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyridine core supports:

  • Suzuki-Miyaura couplings : Introduces aryl/heteroaryl groups at position 7 using Pd catalysts .

  • Buchwald-Hartwig amination : Attaches amines via palladium-mediated C–N bond formation .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for functional group modifications, making it a versatile building block.

Biology and Medicine: In biological and medical research, 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is investigated for its potential as a therapeutic agent. Its structural elements may interact with biological targets, influencing pathways related to diseases such as cancer, neurological disorders, and infectious diseases.

Industry: Industrially, this compound could be utilized in the development of novel materials, including polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism by which 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, alter enzyme activities, or change cellular behaviors, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two closely related derivatives with distinct structural modifications (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight Source
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone (Target) Benzo[d]oxazole-2-thioether, tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl-piperazine Not provided Not provided N/A
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone Benzo[d]thiazole-2-thioether, 1,4-thiazepan ring with pyrrolidinylmethyl substitution C19H25N3OS3 407.6
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl-piperazine, 4-(trifluoromethyl)phenyl group C21H23F3N4O2 420.4
Key Observations:

Heterocyclic Core Modifications: The target compound uses a benzo[d]oxazole ring, while the analog in substitutes oxygen with sulfur in the heterocycle (benzo[d]thiazole). The trifluoromethylphenyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability and receptor affinity compared to the target compound’s benzo[d]oxazole-thioether group .

Piperazine Substituents :

  • Both the target compound and ’s analog use a piperazine backbone , but the latter’s tetrahydropyrazolo[1,5-a]pyridine is attached at the 3-position (vs. 2-position in the target). This positional isomerism could influence spatial interactions with biological targets.

Molecular Weight and Bioavailability :

  • ’s compound (MW 420.4) is slightly heavier than ’s (MW 407.6), primarily due to the trifluoromethyl group. The target compound’s molecular weight would depend on its exact substituents but is expected to fall within this range. Higher molecular weights may reduce oral bioavailability but improve target specificity.

Physicochemical Properties

  • Lipophilicity : The benzo[d]oxazole-thioether group in the target compound may confer moderate lipophilicity, intermediate between the more polar oxazole and the more lipophilic thiazole ().
  • Solubility : Piperazine derivatives generally exhibit good aqueous solubility, but the tetrahydropyrazolo[1,5-a]pyridine moiety could reduce solubility due to its fused bicyclic structure.

Biological Activity

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C21H22N4O2S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The compound features a benzo[d]oxazole moiety linked to a thioether and a piperazine group. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d]oxazole exhibit significant anticancer properties. For instance, certain benzoxazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has been evaluated for its efficacy against cancer cells, demonstrating promising results in reducing tumor growth in vitro and in vivo models .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of compounds containing the benzo[d]oxazole scaffold. In vitro studies using PC12 cells (a model for neuronal differentiation) have shown that these compounds can protect against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves modulation of signaling pathways such as Akt/GSK-3β/NF-κB, leading to reduced expression of pro-apoptotic proteins like Bax and increased anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Various studies have indicated that benzoxazole derivatives possess activity against a range of bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. Modifications at specific positions on the benzoxazole and piperazine rings can significantly influence biological activity. For instance:

ModificationEffect on Activity
Substitution on the benzoxazole ringEnhanced anticancer activity
Alteration of piperazine substituentsImproved neuroprotective effects

These findings suggest that careful design and modification can lead to compounds with optimized therapeutic profiles.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative similar to the target compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Neuroprotection : In a zebrafish model, the compound exhibited lower toxicity compared to established drugs like donepezil while effectively reducing Aβ-induced neurotoxicity .
  • Antimicrobial Screening : The compound was tested against various pathogens and showed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.